N-(4-ethylphenyl)-2-phenoxybutanamide
Description
N-(4-ethylphenyl)-2-phenoxybutanamide is an amide derivative characterized by a butanamide backbone substituted with a 4-ethylphenyl group at the nitrogen and a phenoxy group at the second carbon of the butanamide chain.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-phenoxybutanamide |
InChI |
InChI=1S/C18H21NO2/c1-3-14-10-12-15(13-11-14)19-18(20)17(4-2)21-16-8-6-5-7-9-16/h5-13,17H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
CZAFAEOYLZHMDL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares structural motifs with several bioactive amides documented in the literature, including:
(a) VUAA1
- Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide .
- Key Differences: VUAA1 replaces the phenoxy group with a triazolylthio-pyridine moiety.
- Activity : Acts as a mosquito larval repellent by targeting olfactory receptors. The triazole and pyridine groups are critical for binding to insect odorant receptors .
(b) iCRT3
- Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide .
- Key Differences: Incorporates an oxazole ring and a sulfanyl group instead of phenoxy.
- Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, suppressing pro-inflammatory cytokines in macrophages .
(c) AGN-PC-05CAA2
- Structure: N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide .
- Key Differences: Features an amino-methylphenyl group and a methylphenoxy substituent.
Comparative Data Table
Key Research Findings
Substituent-Driven Activity: The triazolylthio group in VUAA1 is essential for insect repellency, while the phenoxy group in the target compound may favor interactions with mammalian targets due to its aromaticity and moderate hydrophobicity .
Pharmacokinetic Implications: The ethylphenyl group, common to all compounds, likely improves membrane permeability but may reduce aqueous solubility. Methylphenoxy (AGN-PC-05CAA2) and amino groups could improve solubility compared to the target compound’s unmodified phenoxy group .
Synthetic Accessibility: Amides with phenoxy substituents (e.g., the target compound) are typically synthesized via coupling reactions, as demonstrated in the synthesis of Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (). Similar methods may apply to this compound .
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